![molecular formula C11H23NO6P+ B12447998 {2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid
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Overview
Description
2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a compound known for its unique chemical structure and properties. It contains a phosphinic acid group, which is known for its ability to form strong bonds with various substrates. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves the reaction of methacrylic acid with 2-chloroethyl phosphinic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted esters and ethers. These products are valuable intermediates in the synthesis of various advanced materials and pharmaceuticals .
Scientific Research Applications
2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its ability to interact with various molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions and other substrates, facilitating the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and biomedical fields .
Comparison with Similar Compounds
Similar Compounds
2-(2-[2-[(2-methylprop-2-enoyl)oxy]ethoxy]ethoxy)ethyl phosphonic acid: This compound has a similar structure but with additional ethoxy groups, which can influence its reactivity and applications.
Bis(2-{2-[(2-methylprop-2-enoyl)oxy]ethoxy}ethoxy)phosphinic acid: This compound contains two phosphinic acid groups, making it more reactive and suitable for different applications.
Uniqueness
What sets 2-[(2-methylprop-2-enoyl)oxy]ethoxy(2-(trimethylammonio)ethoxy)phosphinic acid apart is its unique combination of ester, ether, and phosphinic acid groups. This combination provides a balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OCC[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6P+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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